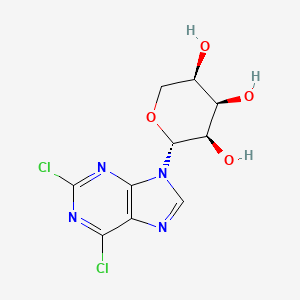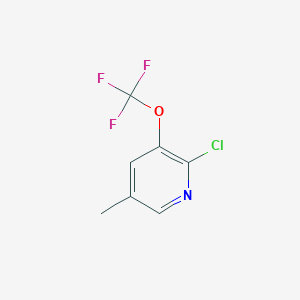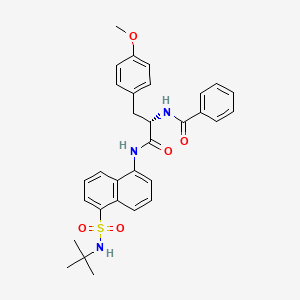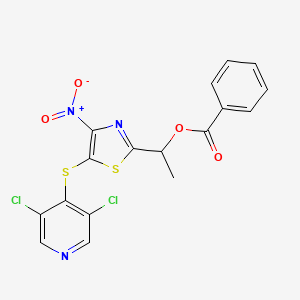
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a thiazole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitro compound under basic conditions.
Introduction of the Pyridine Ring: The 3,5-dichloropyridine moiety can be introduced via a nucleophilic substitution reaction, where the thiazole compound reacts with 3,5-dichloropyridine in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorines on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Agrochemicals: It can be used in the development of new pesticides or herbicides.
Material Science: It can be used in the synthesis of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dichloropyridin-4-yl)ethanol
- 3,5-Dichloropyridin-4-amine
- 3,5-Dichloroisonicotinonitrile
Uniqueness
1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiazol-2-yl)ethyl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its thiazole and nitro groups, in particular, make it distinct from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propiedades
Fórmula molecular |
C17H11Cl2N3O4S2 |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
1-[5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethyl benzoate |
InChI |
InChI=1S/C17H11Cl2N3O4S2/c1-9(26-16(23)10-5-3-2-4-6-10)15-21-14(22(24)25)17(28-15)27-13-11(18)7-20-8-12(13)19/h2-9H,1H3 |
Clave InChI |
GGEPIDGPBNNBEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=C(S1)SC2=C(C=NC=C2Cl)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13106696.png)

![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)


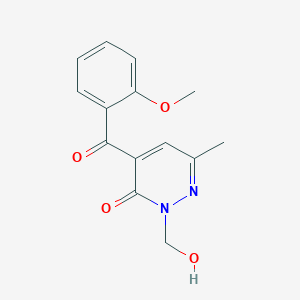
![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
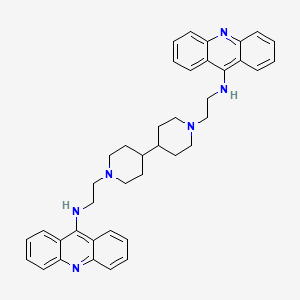
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
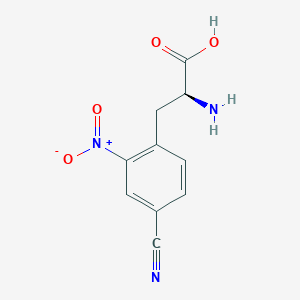
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
